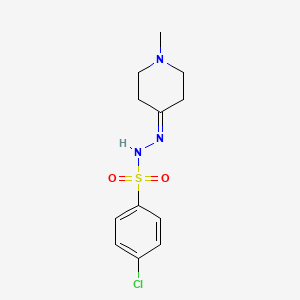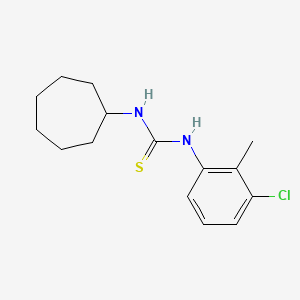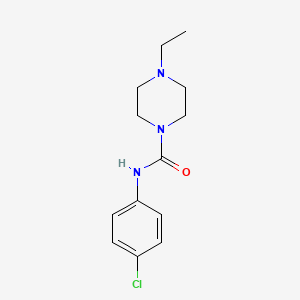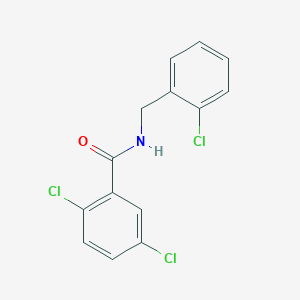
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazide, also known as Sulfasalazine, is a synthetic drug that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfa drugs and has been used as an anti-inflammatory agent in the treatment of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. In
Wirkmechanismus
The mechanism of action of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is not fully understood. It is thought to work by inhibiting the activity of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and modulate the immune response. 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has also been shown to have anti-cancer properties, including the ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It is also readily available and relatively inexpensive. However, there are some limitations to the use of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee. One area of research is the development of new derivatives of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee in the treatment of other diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee and to identify potential targets for therapeutic intervention.
Synthesemethoden
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorobenzenesulfonohydrazide. This intermediate is then reacted with 1-methyl-4-piperidinylidene to form 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee. The synthesis of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is a multi-step process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been used in the treatment of inflammatory bowel disease, rheumatoid arthritis, and psoriasis. It has also been investigated for its potential use in the treatment of other diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-chloro-N-[(1-methylpiperidin-4-ylidene)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-16-8-6-11(7-9-16)14-15-19(17,18)12-4-2-10(13)3-5-12/h2-5,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGYQAGXOTYTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)
![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)

![N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)
![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)